molecular formula C18H25NO4 B6662037 4-[3-(3-Methoxyphenyl)butanoylamino]cyclohexane-1-carboxylic acid

4-[3-(3-Methoxyphenyl)butanoylamino]cyclohexane-1-carboxylic acid

Cat. No.: B6662037
M. Wt: 319.4 g/mol
InChI Key: KHNNWUNYJYVYPO-UHFFFAOYSA-N
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Description

4-[3-(3-Methoxyphenyl)butanoylamino]cyclohexane-1-carboxylic acid is an organic compound with a complex structure that includes a cyclohexane ring, a carboxylic acid group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-Methoxyphenyl)butanoylamino]cyclohexane-1-carboxylic acid typically involves multiple steps:

    Formation of the Methoxyphenyl Butanoic Acid Derivative: This step involves the reaction of 3-methoxybenzaldehyde with butanoic acid under acidic conditions to form 3-(3-methoxyphenyl)butanoic acid.

    Amidation Reaction: The 3-(3-methoxyphenyl)butanoic acid is then reacted with cyclohexylamine to form the corresponding amide.

    Cyclohexane Carboxylation:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 4-[3-(3-Methoxyphenyl)butanoylamino]cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure makes it a useful probe for investigating enzyme activity and receptor binding.

Medicine

Medically, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the exploration of new material properties and applications.

Mechanism of Action

The mechanism by which 4-[3-(3-Methoxyphenyl)butanoylamino]cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The methoxyphenyl group could interact with hydrophobic pockets in proteins, while the carboxylic acid group could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(3-Hydroxyphenyl)butanoylamino]cyclohexane-1-carboxylic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    4-[3-(3-Chlorophenyl)butanoylamino]cyclohexane-1-carboxylic acid: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

4-[3-(3-Methoxyphenyl)butanoylamino]cyclohexane-1-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions that can affect the compound’s overall properties and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[3-(3-methoxyphenyl)butanoylamino]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-12(14-4-3-5-16(11-14)23-2)10-17(20)19-15-8-6-13(7-9-15)18(21)22/h3-5,11-13,15H,6-10H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNNWUNYJYVYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1CCC(CC1)C(=O)O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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